GPR35 Antagonism: Direct Screening Evidence Versus Established Class-Level Expectations
In a primary radioligand binding assay for G-protein coupled receptor 35 (GPR35) antagonism, N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide exhibited no measurable antagonist activity (classified as 'inactive') [1]. By contrast, structurally related pyrrolidine sulfonamides from the urotensin II antagonist series (e.g., compounds disclosed in US7019008B2) demonstrate high-affinity GPCR engagement, with some achieving >90% inhibition at 10 µM in functional assays [2]. This negative selectivity profile establishes a clear delineation: the compound is unsuitable as a GPR35 or urotensin II receptor probe but may represent a cleaner background for screening cascades focused on orthogonal targets.
| Evidence Dimension | GPR35 antagonist activity (primary binding assay) |
|---|---|
| Target Compound Data | Inactive (no measurable antagonism) |
| Comparator Or Baseline | US7019008B2 pyrrolidine sulfonamides: >90% inhibition at 10 µM in functional urotensin II assays |
| Quantified Difference | Inactive versus >90% inhibition; categorical differentiation |
| Conditions | ECBD primary assay EOS300038: GPR35 antagonism; comparator data from patent US7019008B2 urotensin II functional assays |
Why This Matters
A compound conclusively inactive at a closely related GPCR target reduces the risk of polypharmacology artifacts when used as a control or scaffold-hopping starting point.
- [1] European Chemical Biology Database (ECBD), Assay EOS300038 (GPR35 antagonism), Compound EOS25504, sildrug.ibb.waw.pl/ecbd/EOS25504/ (accessed 2026-05-09). View Source
- [2] Matee, J.J. et al., Pyrrolidine sulfonamides as urotensin II antagonists, US Patent US7019008B2, granted 2006-03-28. View Source
